2-Ethyl-1-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one
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Overview
Description
2-Ethyl-1-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as EPPB and is used in various biochemical and physiological studies due to its unique properties.
Scientific Research Applications
Synthesis and Chemical Characterization
Researchers have developed methodologies for synthesizing novel compounds incorporating structural motifs similar to "2-Ethyl-1-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one," focusing on their potential biological activities. For instance, synthesis efforts have led to compounds with antimicrobial activities by modifying triazole derivatives and evaluating their effects against various microorganisms (Bektaş et al., 2007; Fandaklı et al., 2012).
Antimicrobial Activities
Several studies have synthesized derivatives and assessed their antimicrobial potential, indicating that certain modifications can enhance antimicrobial efficacy. The synthesis of new 1,2,4-triazole derivatives and their evaluation against test microorganisms reveal that specific structural configurations can possess good or moderate activities, highlighting the importance of chemical structure in antimicrobial properties (Bektaş et al., 2007).
Antihypertensive and Vasodilation Properties
Compounds bearing resemblance in structure have been evaluated for their antihypertensive activities. A study synthesized 1,2,4-triazolol[1,5-alpha]pyrimidines with different substituents, including morpholine and piperazine, and found that some of these compounds showed promising antihypertensive activity, which suggests potential applications in cardiovascular disease treatment (Bayomi et al., 1999).
Antifungal and Enzyme Inhibition
Research into the structure-activity relationships of pyridazinones, including modifications with piperazin-1-yl and morpholino groups, has identified compounds with significant efficacy against fungal infections. This includes their role as β-1,3-glucan synthase inhibitors, highlighting their therapeutic potential in treating fungal diseases (Ting et al., 2011).
Neuroprotective Properties
Compounds structurally similar to "this compound" have been synthesized with the aim of offering neuroprotective benefits. These efforts include the development of multi-target therapeutic approaches for neurodegenerative diseases such as Alzheimer's, showcasing the potential of these compounds in neuroprotection and symptom relief associated with psychosis (Lecanu et al., 2010).
Mechanism of Action
Target of action
Compounds with piperazine and pyridazinyl structures have been found to exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Mode of action
Piperazine derivatives are known to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Biochemical pathways
Evidence suggests that similar compounds play an important role in cancer cell signaling, chromatin regulation, and metastatic processes that involve cell survival, migration, and invasion .
Pharmacokinetics
The synthesized compounds of similar structure were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of action
Similar compounds have shown good activity on all cell lines except k562 .
properties
IUPAC Name |
2-ethyl-1-[4-(5-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O2/c1-3-15(4-2)18(24)23-7-5-22(6-8-23)17-13-16(14-19-20-17)21-9-11-25-12-10-21/h13-15H,3-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNFTWZJBNZJFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)C2=NN=CC(=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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